4-Ethylidene-2-hydroxytetradecan-3-one is a chemical compound recognized for its unique structural characteristics and potential applications in various scientific fields. It is classified under ketones due to the presence of a carbonyl group (C=O) within its molecular structure, specifically at the third carbon position of a tetradecane backbone. This compound has garnered interest for its synthetic versatility and possible biological activities.
The compound is categorized as a ketone and can be synthesized through various organic chemistry methods. Its molecular formula is , indicating it comprises 14 carbon atoms, 26 hydrogen atoms, and one oxygen atom. The compound can be sourced from specialized chemical suppliers or synthesized in laboratory settings.
One common method for synthesizing 4-Ethylidene-2-hydroxytetradecan-3-one involves aldol condensation, where a ketone reacts with an aldehyde under basic conditions to form a β-hydroxy ketone, which can subsequently undergo dehydration to yield the desired product.
The molecular structure of 4-Ethylidene-2-hydroxytetradecan-3-one features:
4-Ethylidene-2-hydroxytetradecan-3-one can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-Ethylidene-2-hydroxytetradecan-3-one primarily involves its interactions with biological systems. For instance, it may serve as an intermediate in metabolic pathways or interact with enzymes due to its functional groups.
Research indicates that compounds with similar structures often exhibit biological activities such as anti-inflammatory or antimicrobial effects, suggesting that 4-Ethylidene-2-hydroxytetradecan-3-one may have potential therapeutic applications.
4-Ethylidene-2-hydroxytetradecan-3-one has several potential applications:
4-Ethylidene-2-hydroxytetradecan-3-one represents a structurally distinctive bioactive compound characterized by a 14-carbon chain with hydroxyl and ketone functional groups at positions C-2 and C-3, respectively, and an ethylidene moiety (CH₃CH=) at C-4. This molecular architecture enables diverse biochemical interactions, positioning it as a compelling target for pharmacological exploration. As a secondary metabolite predominantly isolated from Pogostemon species (Lamiaceae), it exemplifies the chemical diversity of plant-derived specialized metabolites with potential therapeutic applications. Research interest in this compound stems from its unique carbon skeleton and demonstrated bioactivities in preliminary studies, though comprehensive mechanistic investigations remain limited. Its structural complexity—featuring chiral centers and stereochemical flexibility—poses challenges for chemical synthesis, making natural isolation and biosynthetic engineering critical approaches for procurement [1] [9].
Pogostemon quadrifolius (Benth.) serves as the primary botanical source for 4-ethylidene-2-hydroxytetradecan-3-one, where it co-occurs with structurally analogous ethylidene-containing metabolites like (Z)-ethylidene-4,6-dimethoxycoumaran-3-one. Sequential solvent extraction (petroleum ether, chloroform, methanol) of P. quadrifolius leaves reveals that lipophilic fractions harbor the highest concentrations of such compounds, as confirmed by bioassay-guided fractionation and GC-MS analysis [1] [9]. Comparative phytochemical profiling indicates significant interspecies variation: While P. cablin (patchouli) prioritizes sesquiterpenes (e.g., patchoulol), P. quadrifolius accumulates higher proportions of aliphatic ethylidene derivatives. This chemotypic divergence suggests ecological or genetic specialization within the genus [3]. Field studies note elevated yields when Pogostemon is cultivated under rubber plantations, implying environmental modulation of metabolite production [3].
Table 1: Distribution of 4-Ethylidene-2-hydroxytetradecan-3-one and Key Co-occurring Compounds in Pogostemon Species
Plant Species | Tissue Analyzed | 4-Ethylidene-2-hydroxytetradecan-3-one Yield | Major Co-occurring Metabolites | Detection Method |
---|---|---|---|---|
Pogostemon quadrifolius | Leaves | 0.92–1.27% (dry wt extract) | (Z)-Ethylidene-4,6-dimethoxycoumaran-3-one, Phytol | GC-MS, NMR, HPLC-ESI-MS |
Pogostemon cablin | Leaves/Stems | Trace amounts | Patchoulol, α-Guaiene, Seychellene | GC-MS |
Pogostemon spp. (intercropped) | Shade-grown leaves | ↑ 18–22% vs. sole cropping | γ-Sitosterol, Stigmasterol, DL-α-Tocopherol | GC-MS, LC-MS |
The biosynthesis of 4-ethylidene-2-hydroxytetradecan-3-one is hypothesized to originate from C₁₄ fatty acid precursors via a conserved three-stage pathway: (1) Chain elongation employing malonyl-CoA extender units catalyzed by type III polyketide synthases (PKSs), yielding 2-hydroxytetradecan-3-one; (2) Decarbonylation/dehydration, potentially mediated by cytochrome P450 monooxygenases (e.g., CYP76 subfamily members), generating transient enol intermediates; and (3) Ethylidene installation via NADPH-dependent stereoselective dehydrogenation, analogous to the activity of cinnamyl alcohol dehydrogenases (CADs) like AeHGO characterized in Arnebia euchroma. This final step likely establishes the (E)-configuration observed in natural isolates [4] [7].
Notably, the ethylidene branch exhibits metabolic crosstalk with shikonin biosynthesis—a naphthoquinone pathway documented in Boraginaceae. Shared intermediates like 3′′-hydroxy-geranylhydroquinone undergo competitive oxidation by dehydrogenases (e.g., AeHGO), diverting flux toward either ethylidene-derivatives or furanocyclic shikonofurans. This branching underscores the enzyme promiscuity prevalent in plant specialized metabolism [4]. Isotopic labeling studies in P. quadrifolius cell cultures could resolve uncertainties regarding precursor recruitment (e.g., acetate vs. glycerolipid donors) and the timing of keto-reduction at C-2 [1].
Table 2: Proposed Enzymatic Steps in 4-Ethylidene-2-hydroxytetradecan-3-one Biosynthesis
Step | Putative Enzyme Class | Substrate(s) | Product | Cofactor/Regulators |
---|---|---|---|---|
1. | Type III PKS | Malonyl-CoA, acyl starter (C6?) | 2-Hydroxytetradecan-3-one scaffold | CoA-SH, Mg²⁺ |
2. | Cytochrome P450 (CYP76-like) | 2-Hydroxytetradecan-3-one | Δ³,⁴-Enol intermediate | O₂, NADPH |
3. | Dehydrogenase (CAD family, e.g., AeHGO) | Δ³,⁴-Enol | 4-Ethylidene-2-hydroxytetradecan-3-one | NADPH (stereoselective) |
The discovery of 4-ethylidene-2-hydroxytetradecan-3-one is intertwined with ethnobotanical investigations of Pogostemon species. Indigenous communities across India’s Western Ghats and Bangladesh historically used P. quadrifolius leaf decoctions as remedies for chickenpox, helminthic infections, and inflammatory conditions—practices that prompted phytochemical reinvestigation in the early 2000s [1] [9]. Initial bioactivity-guided studies (2003–2015) identified cytotoxic fractions in petroleum ether extracts, but structural characterization remained elusive until advanced spectroscopic techniques were applied.
A landmark 2014 study achieved NMR-assisted configurational assignment of (Z)-ethylidene-4,6-dimethoxycoumaran-3-one—a structural analog—confirming the prevalence of ethylidene motifs in P. quadrifolius [1]. By 2017, rigorous isolation protocols incorporating column chromatography (aluminum oxide matrix) and HPLC-ESI-MS enabled the first unambiguous identification of 4-ethylidene-2-hydroxytetradecan-3-one alongside related derivatives. Contemporary research prioritizes structure-activity relationship (SAR) studies leveraging these isolates, particularly for oncological applications given the compounds’ pro-apoptotic effects in leukemia models [1] [9].
Table 3: Key Historical Milestones in the Characterization of Ethylidene-Containing Metabolites from Pogostemon
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3